molecular formula C24H27NO3 B1385638 2-(2-Phenoxyethoxy)-N-(4-propoxybenzyl)aniline CAS No. 1040687-50-0

2-(2-Phenoxyethoxy)-N-(4-propoxybenzyl)aniline

Cat. No. B1385638
CAS RN: 1040687-50-0
M. Wt: 377.5 g/mol
InChI Key: ZFPIMHUNSATINW-UHFFFAOYSA-N
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Description

“2-(2-Phenoxyethoxy)-N-(4-propoxybenzyl)aniline” is a chemical compound with the molecular formula C24H27NO3 and a molecular weight of 377.48 . It is likely used for proteomics research .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds structurally related to 2-(2-Phenoxyethoxy)-N-(4-propoxybenzyl)aniline have been synthesized and characterized through spectroscopy and X-ray diffraction, with DFT calculations being utilized for molecular structure optimization and spectroscopic data analysis. This shows the compound's relevance in advanced synthesis and structural analysis studies (Wu, Chen, Chen, & Zhou, 2021).

Alzheimer's Disease Research

  • Derivatives of N-(4-phenoxybenzyl)aniline have been synthesized and evaluated for inhibitory activity against human cholinesterases, showing potential as therapeutic agents for Alzheimer's disease. This highlights the compound's importance in neurodegenerative disease research (Srivastava, Tripathi, Sharma, & Shrivastava, 2019).

Liquid Crystal Research

  • Research into the thermal properties of compounds similar to 2-(2-Phenoxyethoxy)-N-(4-propoxybenzyl)aniline has been conducted, focusing on the formation of chiral smectic and cholesteric phases, which is significant for the development of liquid crystal materials (Takenaka, Ikemoto, & Kusabayashi, 1986).

Nonlinear Optical Applications

  • A related compound was synthesized and polymerized for potential use in second-order nonlinear optical applications, demonstrating the compound's applicability in advanced optical materials (Lee, 1996).

Chemical Reactivity and Antimicrobial Activity

  • A study on 4-Methoxy-N-(Nitrobenzylidene)-Aniline, a compound structurally akin to 2-(2-Phenoxyethoxy)-N-(4-propoxybenzyl)aniline, focused on its structural, vibrational, and chemical properties, including antimicrobial activity. This points to potential applications in the field of antimicrobial research and drug design (Subi, Dhas, Balachandran, & Joe, 2022).

properties

IUPAC Name

2-(2-phenoxyethoxy)-N-[(4-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-2-16-26-22-14-12-20(13-15-22)19-25-23-10-6-7-11-24(23)28-18-17-27-21-8-4-3-5-9-21/h3-15,25H,2,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPIMHUNSATINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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